molecular formula C12H9ClO2S B14903512 2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one

2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one

Cat. No.: B14903512
M. Wt: 252.72 g/mol
InChI Key: CAIJMQVNCIGSRZ-UHFFFAOYSA-N
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Description

2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one is an organic compound that features a chlorophenyl group, a thioether linkage, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one typically involves the reaction of 2-chlorothiophenol with 2-furylmethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the thioether bond, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its thioether linkage and furan ring may enable it to interact with proteins involved in oxidative stress or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Bromophenyl)thio)-1-(furan-2-yl)ethan-1-one
  • 2-((2-Methylphenyl)thio)-1-(furan-2-yl)ethan-1-one
  • 2-((2-Nitrophenyl)thio)-1-(furan-2-yl)ethan-1-one

Uniqueness

2-((2-Chlorophenyl)thio)-1-(furan-2-yl)ethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9ClO2S

Molecular Weight

252.72 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-(furan-2-yl)ethanone

InChI

InChI=1S/C12H9ClO2S/c13-9-4-1-2-6-12(9)16-8-10(14)11-5-3-7-15-11/h1-7H,8H2

InChI Key

CAIJMQVNCIGSRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCC(=O)C2=CC=CO2)Cl

Origin of Product

United States

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